molecular formula C13H15ClN2 B12973538 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine

Cat. No.: B12973538
M. Wt: 234.72 g/mol
InChI Key: RGABJFCSJQJDOY-UHFFFAOYSA-N
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Description

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features a cyclopentane ring attached to an indole moiety, which is further substituted with a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a cyclopentanone derivative reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . This reaction yields the indole derivative, which can then be chlorinated at the 5-position using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(5-chloro-1H-indol-3-yl)cyclopentanol.

    Substitution: Formation of 3-(5-methoxy-1H-indol-3-yl)cyclopentan-1-amine.

Scientific Research Applications

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The chlorine substitution at the 5-position can enhance the compound’s binding affinity and selectivity towards certain targets. This compound may exert its effects through pathways involving oxidative stress, apoptosis, and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole-3-carboxylic acid: Similar indole structure with a carboxylic acid group.

    5-Chloro-1H-indole-3-acetic acid: Indole derivative with an acetic acid group.

    5-Chloro-1H-indole-3-ethanol: Indole derivative with an ethanol group.

Uniqueness

3-(5-Chloro-1H-indol-3-yl)cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can influence its chemical reactivity and biological activity. The combination of the indole moiety with the cyclopentane ring and chlorine substitution provides distinct properties that can be exploited in various applications.

Properties

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

3-(5-chloro-1H-indol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C13H15ClN2/c14-9-2-4-13-11(6-9)12(7-16-13)8-1-3-10(15)5-8/h2,4,6-8,10,16H,1,3,5,15H2

InChI Key

RGABJFCSJQJDOY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C2=CNC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

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